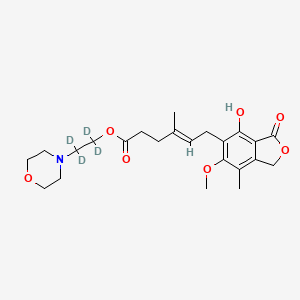

Mycophenolate Mofetil-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Mycophenolate Mofetil, and by extension its isotopically labeled versions such as Mycophenolate Mofetil-d4, involves the esterification of mycophenolic acid. Mycophenolic acid is a potent immunosuppressant that acts by inhibiting inosine monophosphate dehydrogenase (IMPDH), crucial for the proliferation of T- and B-lymphocytes due to its role in the de novo synthesis of guanine nucleotides. A study detailed the synthesis of MMF labeled with carbon-14, highlighting a similar approach that could be adapted for the synthesis of Mycophenolate Mofetil-d4, involving protected intermediates and specific labeling techniques to introduce deuterium atoms (Huang & Parnes, 1995).

Molecular Structure Analysis

The molecular structure of Mycophenolate Mofetil-d4 would closely resemble that of the non-labeled MMF, with the exception of the substitution of hydrogen atoms with deuterium at specific positions. This modification may affect the molecule's vibrational modes and physical properties such as melting point and solubility but is unlikely to significantly alter the chemical reactivity or mechanism of action of the compound. Mycophenolate Mofetil operates by a selective and reversible inhibition of IMPDH in lymphocytes, a key enzyme in the purine synthesis pathway (Fulton & Markham, 1996).

Chemical Reactions and Properties

Mycophenolate Mofetil-d4 would engage in chemical reactions similar to those of MMF. Its active form, mycophenolic acid, inhibits the de novo pathway of purine synthesis, affecting lymphocyte proliferation. The deuterium atoms may impart kinetic isotope effects, potentially altering the rate of hydrolysis to mycophenolic acid or other metabolic processes. However, the fundamental mechanism of action, targeting the IMPDH enzyme, remains unchanged, leading to immunosuppression by depleting guanine nucleotides in lymphocytes (Allison, 2005).

Scientific Research Applications

Rheumatoid Arthritis Treatment : Mycophenolate mofetil has shown significant clinical improvement in many patients with rheumatoid arthritis who were refractory to other treatments. It reduces rheumatoid factor titers and immunoglobulin levels and inhibits lymphocyte responses (Goldblum, 1993).

Renal Transplantation : It's used in renal transplantation to reduce the likelihood of allograft rejection. A study explored its pharmacokinetics and its effect on rejection rates (Hale et al., 1998).

Treatment of Discoid Lupus Erythematosus : Mycophenolate mofetil has been effective in treating palmoplantar lesions in patients with systemic and discoid lupus erythematosus (Goyal & Nousari, 2001).

Prevention of Donor-Specific Antibody Formation : The drug, being an immunosuppressive agent, has been studied for its effects on antibody production, particularly in renal allograft recipients (Lederer et al., 2005).

Treatment of Psoriasis Vulgaris : It has shown promise in treating severe cases of psoriasis vulgaris, effectively reducing symptoms without significant short-term side effects (Haufs et al., 1998).

Use in Myasthenia Gravis : Mycophenolate mofetil has been tested in the treatment of myasthenia gravis, showing greater improvement in patients compared to placebo (Meriggioli et al., 2003).

Dermatological Applications : Its use in dermatology, particularly for inflammatory skin conditions, has been noted for its lymphocyte specificity and decreased toxicity profile (Orvis et al., 2009).

Primary Glomerulopathies : It has been introduced for treating primary glomerulopathies, showing encouraging results in minimal change nephropathy (Sepe et al., 2008).

Heart Transplantation : Mycophenolate mofetil shows potential in heart transplant recipients, demonstrating safety and tolerance with less myelosuppression compared to other drugs (Ensley et al., 1993).

Mechanism of Action

Target of Action

Mycophenolate Mofetil-d4, also known as MMF, is a prodrug of mycophenolic acid (MPA). The primary target of this compound is the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis .

Mode of Action

MMF acts as a reversible inhibitor of IMPDH . By inhibiting this enzyme, MMF depletes guanine nucleotides, thereby suppressing the proliferation of T and B lymphocytes . This results in the suppression of cell-mediated immune responses and antibody formation .

Biochemical Pathways

The inhibition of IMPDH by MMF affects the de novo pathway of purine nucleotide synthesis . This pathway is primarily used by lymphocytes, making MMF particularly effective against these cells . MMF also depletes tetrahydrobiopterin and decreases the production of nitric oxide by inducible NO synthase without affecting the activity of constitutive NO synthases .

Pharmacokinetics

MMF is rapidly hydrolyzed to MPA, the active metabolite, after oral administration . The bioavailability of MMF is approximately 90 percent but is significantly reduced when taken with a high-fat meal . Therefore, it is recommended to take MMF on an empty stomach to increase absorption .

Result of Action

The result of MMF’s action is the suppression of the immune system, which makes it effective in preventing organ rejection after hepatic, renal, and cardiac transplants . Other off-label uses of this drug include lupus-associated nephritis and dermatitis in children .

Action Environment

The action of MMF can be influenced by various environmental factors. For instance, the presence of food, particularly a high-fat meal, can significantly reduce the bioavailability of MMF . Therefore, it is recommended to take MMF on an empty stomach to increase absorption . Additionally, the efficacy and safety of MMF can be affected by the patient’s overall health status, the presence of other medications, and individual genetic factors that can influence drug metabolism.

properties

IUPAC Name |

(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl) (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+/i10D2,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGDFNSFWBGLEC-GWLAYVNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)OC)/C)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mycophenolate Mofetil-d4 | |

Q & A

Q1: What is the purpose of using mycophenolate mofetil-d4 in the study?

A1: Mycophenolate mofetil-d4 serves as an internal standard in the liquid chromatography tandem mass spectrometry method for quantifying mycophenolate mofetil in human plasma []. This means it is added to the plasma samples at a known concentration before analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)

![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)

![6-(Benzyloxy)-8-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purine](/img/structure/B1140061.png)

![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)